molecular formula C13H17ClN2O3 B12504798 N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B12504798
M. Wt: 284.74 g/mol
InChI Key: FJGDKTJVGAATQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound that features a pyrrolidine ring, a dihydrobenzo[b][1,4]dioxine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the dihydrobenzo[b][1,4]dioxine moiety. The carboxamide group is then introduced. Common synthetic strategies include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Mechanism of Action

The mechanism of action of N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the dihydrobenzo[b][1,4]dioxine moiety are believed to play key roles in its biological activity by binding to target proteins and modulating their function . The exact pathways involved are still under investigation.

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

N-pyrrolidin-3-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c16-13(15-10-3-4-14-8-10)9-1-2-11-12(7-9)18-6-5-17-11;/h1-2,7,10,14H,3-6,8H2,(H,15,16);1H

InChI Key

FJGDKTJVGAATQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)C2=CC3=C(C=C2)OCCO3.Cl

Origin of Product

United States

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